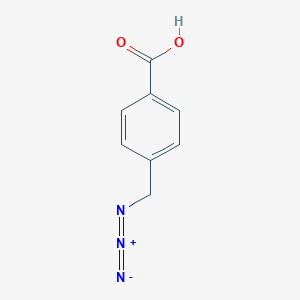

4-(Azidomethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(azidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRURNUFBGDSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608218 | |

| Record name | 4-(Azidomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79584-03-5 | |

| Record name | 4-(Azidomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Azidomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Azidomethyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Azidomethyl)benzoic acid, a key reagent in the field of bioconjugation and drug development. The information is intended to support researchers and scientists in their understanding and utilization of this versatile molecule.

Core Chemical Properties

This compound is a bifunctional molecule featuring a carboxylic acid and an azide (B81097) group. This unique structure allows for its use as a linker in "click chemistry" reactions. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 79584-03-5 | [2][3] |

| Molecular Formula | C₈H₇N₃O₂ | [2][4] |

| Molecular Weight | 177.16 g/mol | [1][2][4] |

| Appearance | White solid powder | |

| Storage Temperature | Room temperature | [3] |

| SMILES | C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O | [1][2] |

| InChI | InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13) | [1][4] |

| InChIKey | QWRURNUFBGDSDL-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ = 8.14 (d, J = 8.4 Hz, 2H, aromatic), 7.44 (d, J = 8.1 Hz, 2H, aromatic), 4.45 (s, 2H, -CH₂-N₃).

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data is available for this compound, which can be used to confirm its molecular weight and fragmentation pattern.[4] A key fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), resulting in a characteristic neutral loss of 28 Da.[2]

Infrared (IR) Spectroscopy

A full IR spectrum for this compound is not available in the public domain. However, the expected characteristic absorption bands based on its functional groups are:

-

Azide (-N₃) stretch: A strong, sharp absorption band is expected around 2100 cm⁻¹ . This is a highly reliable diagnostic peak for the azide functional group.[2]

-

Carboxylic acid (C=O) stretch: A strong absorption is anticipated in the region of 1700-1680 cm⁻¹ .

-

Carboxylic acid (O-H) stretch: A very broad band is expected from 3300 to 2500 cm⁻¹ .

-

Aromatic C-H stretch: Peaks are expected in the region of 3100-3000 cm⁻¹ .

-

Aromatic C=C stretches: These typically appear in the 1600-1450 cm⁻¹ region.

Experimental Protocols: Synthesis of this compound

There are multiple established protocols for the synthesis of this compound. Two common methods are detailed below.

Method 1: From 4-(Chloromethyl)benzoic acid

This method involves the nucleophilic substitution of the chloride with an azide ion.

Reaction: 4-(Chloromethyl)benzoic acid + Sodium Azide → this compound

Detailed Protocol:

-

Dissolve 4-(Chloromethyl)benzoic acid in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Add sodium azide (NaN₃) to the solution, along with a catalytic amount of sodium iodide (NaI).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by adding water and acidifying with a dilute acid (e.g., HCl) to precipitate the product.

-

The crude product is then extracted with an organic solvent like diethyl ether.

-

The organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is evaporated to yield this compound as a white solid.

Method 2: From 4-Aminobenzoic acid

This synthesis proceeds through a diazotization reaction followed by substitution with azide.

Reaction:

-

4-Aminobenzoic acid + Sodium Nitrite/Acid → Diazonium Salt

-

Diazonium Salt + Sodium Azide → 4-Azidobenzoic acid (Note: This method yields 4-Azidobenzoic acid, not this compound. A subsequent reduction and azidation of the methyl group would be required).

A more direct synthesis from a different starting material is generally preferred for this compound.

A variation for the synthesis of related compounds involves refluxing 4-chloromethyl benzoic acid with sodium azide in ethanol.[5]

Applications in Research and Drug Development

The primary application of this compound is in click chemistry , a set of biocompatible reactions that are rapid, high-yielding, and specific.[6][7] The azide group of this compound can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[3][7]

This reactivity makes it an invaluable tool for:

-

Bioconjugation: Linking molecules of interest, such as peptides, proteins, nucleic acids, and lipids, to other molecules or surfaces.[7]

-

Drug Development: As a linker for creating antibody-drug conjugates (ADCs) or for attaching targeting ligands to drug molecules.

-

Proteomics and Chemical Biology: For the labeling and identification of proteins and other biomolecules in complex biological systems.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[8]

-

H314: Causes severe skin burns and eye damage.[8]

-

May cause respiratory irritation.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. 4-Azidobenzoic Acid-13C6 Isotope Labeled Reagent [benchchem.com]

- 5. Benzoic acid, 4-methyl- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8H7N3O2 | CID 20505470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Azidobenzoic acid | C7H5N3O2 | CID 3034184 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Azidomethyl)benzoic acid synthesis protocol

An in-depth technical guide to the synthesis of 4-(azidomethyl)benzoic acid for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data to facilitate its application in research and development.

Introduction

This compound is a valuable bifunctional molecule widely utilized as a click chemistry reagent.[1] Its structure, featuring a reactive azide (B81097) group and a carboxylic acid, makes it a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and bioconjugates. The azide moiety allows for highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions, while the carboxylic acid provides a handle for further functionalization.[1]

This guide details the two primary and most accessible synthetic pathways to this compound, starting from either 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid.

Synthetic Pathways

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction where a halide in the benzylic position of a precursor molecule is displaced by an azide ion. The two principal starting materials for this transformation are 4-(chloromethyl)benzoic acid and 4-(bromomethyl)benzoic acid.

Synthesis from 4-(Halomethyl)benzoic Acid Precursors

The general reaction scheme involves the treatment of the respective 4-(halomethyl)benzoic acid with an azide salt, typically sodium azide, in a suitable polar aprotic solvent.

Comparative Data of Synthetic Protocols

The choice of starting material and reaction conditions can influence the reaction time, yield, and purification requirements. The following table summarizes the key quantitative data from established protocols.

| Parameter | Protocol 1: From 4-(chloromethyl)benzoic acid | Protocol 2: From 4-(bromomethyl)benzoic acid |

| Starting Material | 4-(chloromethyl)benzoic acid | 4-(bromomethyl)benzoic acid |

| Reagents | Sodium azide, Sodium iodide (catalytic) | Sodium azide |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Dimethylformamide (DMF) / Water (4:1) |

| Reaction Temperature | Room temperature | Not specified (likely room temperature) |

| Reaction Time | 2 hours | 1 hour |

| Yield | 86% | Not specified (used in situ) |

Experimental Protocols

Protocol 1: Synthesis from 4-(chloromethyl)benzoic acid

This protocol outlines the synthesis of this compound from 4-(chloromethyl)benzoic acid.

Materials:

-

4-(chloromethyl)benzoic acid

-

Sodium azide (NaN₃)

-

Sodium iodide (NaI)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5 g (29 mmol) of 4-(chloromethyl)benzoic acid in 40-50 mL of DMSO.

-

To this solution, add 5.7 g (88 mmol) of sodium azide and a catalytic amount of sodium iodide.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction by adding water.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water to remove residual DMSO, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Wash the solid product with hexane to afford 4.5 g (86% yield) of this compound as a white solid.[2]

Protocol 2: Synthesis from 4-(bromomethyl)benzoic acid

This protocol describes the synthesis of this compound from 4-(bromomethyl)benzoic acid for subsequent in situ use.

Materials:

-

4-(bromomethyl)benzoic acid

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Prepare a 4:1 (v/v) solution of DMF and water.

-

In a reaction vessel, dissolve 4-(bromomethyl)benzoic acid (2 equivalents) in the DMF/water solvent mixture.

-

Add sodium azide (2 equivalents) to the solution.

-

Stir the reaction mixture for 1 hour at room temperature.[3]

-

The resulting solution containing this compound is then used directly in the subsequent reaction step without isolation.[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from a 4-(halomethyl)benzoic acid precursor.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process that can be readily achieved in a laboratory setting. The choice between 4-(chloromethyl)benzoic acid and 4-(bromomethyl)benzoic acid as the starting material will likely depend on commercial availability and cost. The protocol starting from the chloro-derivative is well-documented with a high isolated yield. The bromo-derivative offers a faster reaction time, although the provided literature uses the product in situ. Both methods provide access to this important click chemistry reagent for applications in drug discovery and development.

References

An In-depth Technical Guide to 4-(Azidomethyl)benzoic Acid

This technical guide provides a comprehensive overview of 4-(azidomethyl)benzoic acid, a bifunctional molecule widely utilized in bioconjugation and chemical biology. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in "click chemistry."

Core Properties and Data

This compound is a valuable reagent containing both a carboxylic acid and an azide (B81097) functional group. This dual reactivity allows for its conjugation to a variety of molecules, followed by a highly specific and efficient azide-alkyne cycloaddition reaction. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 177.16 g/mol | [1][2][3] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| CAS Number | 79584-03-5 | [1] |

| Exact Mass | 177.053826 g/mol | [2] |

| Appearance | White solid | [2] |

| Storage Temperature | Room Temperature |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a typical bioconjugation workflow.

1. Synthesis of this compound

This protocol describes the synthesis of this compound from 4-(chloromethyl)benzoic acid.

-

Materials:

-

4-(Chloromethyl)benzoic acid

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium iodide (NaI)

-

Deionized water

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

-

-

Procedure:

-

Dissolve 4-(chloromethyl)benzoic acid (e.g., 5 g, 29 mmol) in DMSO (40-50 mL) in a reaction flask.[2]

-

Add sodium azide (e.g., 5.7 g, 88 mmol) and a catalytic amount of sodium iodide to the solution.[2]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) on silica (B1680970) gel with ethyl acetate (B1210297) as the eluent. The reaction is typically complete within 2 hours.[2]

-

Upon completion, quench the reaction by adding deionized water.[2]

-

Acidify the mixture with dilute hydrochloric acid.[2]

-

Extract the product into diethyl ether.[2]

-

Wash the combined ether extracts with water to remove residual DMSO, followed by a brine wash.[2]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield this compound as a white solid.[2]

-

Further purify the product by washing with hexane.[2]

-

2. Protein Labeling using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to a protein and subsequently labeling it with an alkyne-containing reporter molecule.

-

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

-

Alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Quenching solution (e.g., hydroxylamine)

-

Size-exclusion chromatography (SEC) column

-

-

Procedure:

-

Activation of this compound:

-

Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).

-

Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester. Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to the Protein:

-

Add the activated this compound solution to the protein solution. A molar excess of the activated linker is typically used.

-

React for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding a quenching solution (e.g., hydroxylamine) to consume any unreacted NHS esters.

-

Purify the azide-modified protein using a size-exclusion chromatography column to remove excess linker and byproducts.

-

-

Click Chemistry Reaction:

-

To the purified azide-modified protein, add the alkyne-functionalized reporter molecule.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and a stabilizing ligand (e.g., THPTA).

-

Add the copper catalyst solution to the protein-alkyne mixture.

-

Initiate the click reaction by adding a fresh solution of sodium ascorbate.

-

Incubate for 1 hour at room temperature.

-

Purify the labeled protein using size-exclusion chromatography to remove the catalyst and excess reporter molecule.

-

-

Visualizations

The following diagrams illustrate the synthesis of this compound and a typical experimental workflow for its use in protein labeling.

References

An In-depth Technical Guide to 4-(Azidomethyl)benzoic Acid: Properties, Synthesis, and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(azidomethyl)benzoic acid, a versatile bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, detailed synthesis protocols, and a framework for solubility assessment.

Core Properties of this compound

This compound is a key reagent in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1][2][3] The molecule features a carboxylic acid group, which allows for conjugation to amines, and a terminal azide (B81097) group, which can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | [2][4][5] |

| Molecular Weight | 177.16 g/mol | [4][5][6] |

| CAS Number | 79584-03-5 | [1][2][6] |

| Appearance | White solid | [7] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O | [4][5] |

| InChIKey | QWRURNUFBGDSDL-UHFFFAOYSA-N | [4] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, a qualitative solubility profile can be predicted based on its structural features—a polar carboxylic acid group and a less polar azidomethylphenyl group. The carboxylic acid moiety suggests pH-dependent aqueous solubility, with significantly higher solubility in basic solutions due to the formation of the carboxylate salt. The aromatic ring and the azide group contribute to its solubility in a range of organic solvents.

Table 2: Predicted Solubility of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous (Acidic) | Low | The carboxylic acid group is protonated and less soluble. |

| Aqueous (Neutral) | Low to Moderate | Partial deprotonation of the carboxylic acid may slightly increase solubility. |

| Aqueous (Basic) | High | Formation of the highly soluble carboxylate salt. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can solvate both the polar and nonpolar portions of the molecule.[7] |

| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The hydroxyl group can interact with the carboxylic acid. |

| Chlorinated Solvents (e.g., Dichloromethane) | Sparingly Soluble | The overall polarity of the molecule may limit solubility. |

| Nonpolar Solvents (e.g., Hexane) | Insoluble | The polar carboxylic acid group prevents dissolution in nonpolar media.[7] |

Experimental Protocols

3.1. Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid with sodium azide.[7][8]

Experimental Protocol:

-

Materials:

-

4-(Chloromethyl)benzoic acid

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium iodide (catalytic amount)

-

Water (deionized)

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Hexane

-

-

Procedure:

-

Dissolve 4-(chloromethyl)benzoic acid in DMSO.[7]

-

Add sodium azide and a catalytic amount of sodium iodide to the solution.[7]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.[7]

-

Upon completion (typically after 2 hours), the reaction is worked up by adding water and acidifying with dilute hydrochloric acid.[7]

-

Extract the product into diethyl ether.[7]

-

Wash the ether extracts with water to remove residual DMSO, followed by a brine wash.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a white solid.[7]

-

The product can be further purified by washing with hexane.[7]

-

3.2. General Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol can be followed.

Experimental Protocol:

-

Materials and Equipment:

-

This compound

-

Selected solvents

-

Thermostatically controlled shaker

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in sealed vials.

-

Place the vials in a thermostatically controlled shaker at a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-72 hours).

-

-

Sample Analysis:

-

Once equilibrium is reached, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the filtered sample solutions using a validated analytical method like HPLC or UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.

-

-

Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent and report the average solubility with the standard deviation.

-

-

Visualizing the Synthesis Workflow

The synthesis of this compound is a straightforward and common laboratory procedure. The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool in various scientific disciplines:

-

Bioconjugation: The carboxylic acid can be activated to form an amide bond with amine groups on proteins, peptides, or other biomolecules. The azide then serves as a handle for attaching other molecules via click chemistry.

-

Drug Delivery: It can be used as a linker to attach drugs to carrier molecules, such as polymers or nanoparticles, to improve their solubility, stability, and targeting.

-

Materials Science: The ability to form stable triazole linkages makes it useful for surface modification and the creation of functionalized polymers.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. While quantitative solubility data remains to be extensively published, the provided protocols for synthesis and solubility determination offer a clear path for its practical application and further characterization.

References

- 1. This compound | 79584-03-5 [chemicalbook.com]

- 2. This compound | 79584-03-5 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C8H7N3O2 | CID 20505470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 79584-03-5 | FA168618 [biosynth.com]

- 6. This compound | 79584-03-5 [sigmaaldrich.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

In-Depth Technical Guide: Stability of 4-(Azidomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-(azidomethyl)benzoic acid, a bifunctional molecule increasingly utilized in bioconjugation and drug delivery systems. Due to the presence of an azide (B81097) functional group, a thorough understanding of its stability profile is critical for safe handling, storage, and application in experimental settings. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes established principles for organic azides, outlines detailed experimental protocols for stability assessment, and presents relevant workflows for its application.

Core Concepts of Organic Azide Stability

Organic azides are energetic molecules, and their stability is influenced by several structural factors. This compound, containing a benzylic azide, requires careful handling. The stability of organic azides can be generally assessed by the following principles:

-

Carbon-to-Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally indicates greater stability. A common guideline, the "Rule of Six," suggests that having at least six carbon atoms for each energetic functional group (like an azide) can render the compound safer to handle.[1] For this compound (C₈H₇N₃O₂), the ratio of carbon plus oxygen to nitrogen atoms is (8+2)/3 ≈ 3.33, suggesting a moderate level of energy content.

-

Molecular Structure: The presence of an aromatic ring can influence stability. While the benzene (B151609) ring itself is stable, the azidomethyl group is a benzylic azide. Aliphatic azides are generally more stable than aryl azides.[2]

-

External Energy Input: Organic azides can be sensitive to heat, light, shock, and pressure, which can initiate decomposition.[3]

Quantitative Stability Data

Direct, experimentally determined quantitative stability data for this compound is scarce in publicly available literature. However, comparative data for different classes of organic azides can provide a useful reference for its expected stability. The following table summarizes typical thermal decomposition data for various organic azides, determined by Differential Scanning Calorimetry (DSC).

| Compound Class | Example Compound | Decomposition Onset (T_onset_) (°C) | Enthalpy of Decomposition (ΔH_d_) (J/g) |

| Aryl Azide | p-Toluenesulfonyl azide | 157.0 | -202 |

| Aryl Azide | Mesyl azide | 141.7 | -201 |

| Aryl Azide | p-Acetamidobenzenesulfonyl azide | 149.2 | -185 |

| Aryl Azide | 4-Nitrobenzenesulfonyl azide | 153.3 | -208 |

Note: The presented values are highly dependent on experimental conditions, particularly the heating rate, and should be used for comparative purposes only.[4]

Experimental Protocols for Stability Assessment

To ensure the safe and effective use of this compound, a thorough stability assessment is recommended. The following are detailed protocols for evaluating its thermal, photostability, and chemical stability.

Thermal Stability Analysis

a) Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

-

Methodology:

-

Accurately weigh 1-5 mg of this compound into a high-pressure DSC crucible.

-

Seal the crucible to contain any gaseous decomposition products.

-

Place the sample crucible and an empty reference crucible into the DSC instrument.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Equilibrate the sample at 25°C.

-

Heat the sample at a constant rate (e.g., 5 °C/min or 10 °C/min) over a defined temperature range (e.g., 30°C to 350°C).[4]

-

Monitor the heat flow versus temperature.

-

Analyze the resulting DSC curve to determine the onset temperature of the exothermic decomposition peak (T_onset_) and the integrated area of the peak to calculate the enthalpy of decomposition (ΔH_d_).[4]

-

b) Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss.

-

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan.[4]

-

Place the pan onto the TGA balance.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).[4]

-

Continuously record the sample's mass as a function of temperature.

-

The resulting TGA curve will show the percentage of mass loss versus temperature, with the onset of mass loss indicating the beginning of decomposition.[4]

-

Photostability Testing

-

Objective: To evaluate the impact of light exposure on the stability of the compound.

-

Methodology (based on ICH Q1B guidelines):

-

Sample Preparation: Prepare samples of this compound, both as a solid and in solution (in a chemically inert and transparent container). Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.[5]

-

Light Source: Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] Suitable light sources include a cool white fluorescent lamp and a near UV fluorescent lamp.[5]

-

Procedure:

-

Place the test samples and the dark control in the photostability chamber.

-

Expose the samples for a specified duration, monitoring the light exposure using calibrated radiometers/lux meters.[6]

-

At the end of the exposure period, analyze both the exposed and dark control samples.

-

-

Analysis: Assess the samples for any physical changes (e.g., color change) and chemical degradation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the results of the exposed sample to the dark control to determine the extent of photodegradation.

-

Chemical Stability Testing

-

Objective: To assess the stability of the compound in the presence of acidic and basic conditions.

-

Methodology:

-

Solution Preparation: Prepare solutions of this compound in aqueous buffers at different pH values (e.g., acidic, neutral, and basic). A typical starting concentration is 1-5 µM.[7]

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) for a defined period.[7]

-

Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the aliquots by a suitable analytical method, such as LC-MS, to quantify the amount of remaining this compound and identify any degradation products.[7]

-

Data Analysis: Plot the concentration of this compound against time for each pH condition to determine the degradation kinetics.

-

Safe Handling and Storage

Given the energetic nature of the azide group, the following precautions are mandatory when handling and storing this compound:

-

Storage: Store in a cool, dark place, away from heat, light, and sources of ignition.[3] Storage at or below room temperature is recommended.

-

Handling:

-

Use non-metal spatulas to avoid the formation of shock-sensitive metal azides.[1]

-

Avoid grinding or subjecting the solid material to friction or shock.

-

Conduct all manipulations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

-

Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[1] Also, avoid contact with heavy metals and strong oxidizing agents.

Application Workflow: Bioconjugation via Click Chemistry

This compound is a valuable reagent in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation.[8] The carboxylic acid group provides a handle for attachment to a molecule of interest, while the azide group is available for reaction with an alkyne-functionalized molecule.

Caption: Workflow for bioconjugation using this compound.

Signaling Pathway Diagram Placeholder

As this compound is primarily a synthetic linker, it is not directly involved in endogenous signaling pathways. However, it can be used to synthesize probes to study such pathways. For instance, it could be used to create a photoaffinity probe to identify the cellular targets of a drug that modulates a specific signaling pathway. The following diagram illustrates a generic experimental workflow for using a this compound-derived probe in target identification.

Caption: Workflow for target identification using a photoaffinity probe.

References

4-(Azidomethyl)benzoic Acid: A Technical Guide to its Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azidomethyl)benzoic acid is a versatile bifunctional molecule primarily utilized as a chemical probe and building block in the field of bioconjugation. Its core mechanism of action is not defined by a direct pharmacological effect on a specific cellular target, but rather by its chemical reactivity, which allows for the precise and efficient linkage of different molecular entities. This technical guide provides an in-depth overview of the chemical principles governing the utility of this compound, its application in forming stable bioconjugates, and the experimental considerations for its use.

Core Mechanism of Action: A Chemical Perspective

The functionality of this compound is centered around its two key chemical motifs: the azide (B81097) group (-N₃) and the carboxylic acid group (-COOH). This dual functionality allows it to act as a molecular bridge, or linker.

-

The Azide Group: This moiety is the cornerstone of its utility in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group of this compound can participate in two primary types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without a cytotoxic copper catalyst, making it highly suitable for live-cell applications. The azide reacts with a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.[1]

-

-

The Carboxylic Acid Group: The benzoic acid moiety provides a handle for standard amide bond formation. The carboxylic acid can be activated (e.g., to an N-hydroxysuccinimide [NHS] ester) to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, forming a stable amide linkage.

The "mechanism of action" is therefore the sequential or orthogonal utilization of these two reactive groups to conjugate molecules of interest.

Applications in Research and Drug Development

The principal application of this compound is in the construction of complex biomolecules and drug delivery systems.

-

Antibody-Drug Conjugates (ADCs): While not a direct component of approved ADCs, it serves as a model linker for their development. An antibody can be modified with an alkyne- or cycloalkyne-containing molecule. A cytotoxic drug, functionalized with this compound (via its carboxyl group), can then be "clicked" onto the antibody.

-

Protein Modification and Labeling: Researchers can introduce azide functionality onto proteins for subsequent labeling with fluorescent probes, biotin, or other reporter molecules that have been modified with an alkyne or cycloalkyne.

-

Functionalization of Surfaces and Nanoparticles: The carboxylic acid group can be used to anchor the molecule to surfaces or nanoparticles, while the azide group remains available for the attachment of biomolecules.

Some studies have noted potential biological activities, including anti-cancer properties against leukemia cells in vivo, though the specific molecular mechanisms behind these observations are not well-defined in the provided literature.[2][3] It is plausible that such effects could be due to interactions of the entire conjugate or metabolites, rather than the linker itself. A related compound, 4-(aminomethyl)benzoic acid, has been shown to be a non-translocated, competitive inhibitor of the epithelial peptide transporter PepT1, suggesting that structurally similar small molecules can have specific biological targets.[4][5]

Experimental Protocols

General Workflow for Bioconjugation

The following represents a generalized workflow for using this compound to link a protein (containing a primary amine) to a reporter molecule (containing an alkyne).

Caption: General workflow for protein bioconjugation.

Synthesis of 2,5-dioxopyrrolidin-1-yl 4-(azidomethyl)benzoate (NHS Ester)

A common procedure for activating the carboxylic acid of this compound for reaction with amines involves its conversion to an N-hydroxysuccinimide (NHS) ester.

-

Reagents and Conditions:

-

This compound (1 equivalent)

-

N-Hydroxysuccinimide (NHS) (1.2 equivalents)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) or HBTU/Et₃N

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Temperature: Room temperature

-

Reaction Time: 1-4 hours

-

-

Procedure:

-

Dissolve this compound and NHS in anhydrous DMF.

-

Add EDC or HBTU/Et₃N to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

The resulting NHS ester can often be used in the next step without further purification.[6]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents and Conditions:

-

Azide-modified molecule (e.g., protein)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Ligand (e.g., TBTA)

-

Solvent: Aqueous buffer (e.g., PBS)

-

-

Procedure:

-

Prepare a stock solution of the catalyst premix (CuSO₄ and ligand).

-

In a reaction vessel, combine the azide-modified molecule and the alkyne-containing molecule in the reaction buffer.

-

Add the catalyst premix.

-

Initiate the reaction by adding a fresh solution of the reducing agent.

-

Allow the reaction to proceed at room temperature for 1-18 hours.

-

Purify the resulting conjugate to remove reagents.

-

Signaling Pathways and Molecular Interactions

As this compound is primarily a synthetic linker, it does not have a defined signaling pathway that it directly modulates. The biological effect of any conjugate formed using this linker will be determined by the properties of the molecules being linked (e.g., the antibody and the cytotoxic drug in an ADC).

The mechanism of action of the final conjugate can be visualized as a sequence of events, particularly for applications like ADCs.

Caption: Conceptual pathway for an ADC utilizing a linker.

Quantitative Data

Quantitative data for this compound itself is limited to its physicochemical properties. Biological activity data would be specific to the final conjugate it is part of.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | PubChem[7] |

| Molecular Weight | 177.16 g/mol | PubChem[7] |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 79584-03-5 | Biosynth[2] |

Conclusion

This compound is a powerful tool in chemical biology and drug development, acting as a stable and versatile linker. Its mechanism of action is rooted in the principles of click chemistry and amide bond formation, enabling the precise construction of complex biomolecular conjugates. While the compound itself does not possess a well-defined pharmacological mechanism, its application facilitates the development of targeted therapeutics and advanced biological probes. Understanding the chemical reactivity and experimental protocols associated with this molecule is crucial for its effective implementation in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 79584-03-5 | FA168618 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. This compound | C8H7N3O2 | CID 20505470 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azide-Alkyne Cycloaddition with 4-(Azidomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry," with a specific focus on the versatile reagent, 4-(Azidomethyl)benzoic acid. This document details the synthesis of the core reagent, its application in forming 1,4-disubstituted 1,2,3-triazoles, and provides specific experimental protocols and quantitative data to support researchers in drug development and other scientific fields.

Introduction to Azide-Alkyne Cycloaddition

The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. The copper(I)-catalyzed version of this reaction (CuAAC) is a premier example of a "click reaction," a term coined by K.B. Sharpless. These reactions are characterized by their high yields, mild reaction conditions, stereospecificity, and the formation of only inoffensive byproducts. The resulting triazole ring is exceptionally stable to metabolic degradation, hydrolysis, oxidation, and reduction, making it an ideal linker in drug discovery and bioconjugation.

This compound is a bifunctional linker that incorporates a reactive azide group for click chemistry and a carboxylic acid handle. The carboxylic acid allows for straightforward conjugation to other molecules, such as proteins or drug candidates, through amide bond formation, while the azide is available for cycloaddition with a terminal alkyne. This dual functionality makes it a valuable tool for constructing complex molecular architectures, including antibody-drug conjugates (ADCs).

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically starting from 4-(chloromethyl)benzoic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Chloromethyl)benzoic acid

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium iodide (NaI) (catalytic amount)

-

Water

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 4-(chloromethyl)benzoic acid (e.g., 5 g, 29 mmol) in DMSO (40-50 mL).

-

Add sodium azide (e.g., 5.7 g, 88 mmol) and a catalytic amount of sodium iodide.

-

Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (silica, ethyl acetate).

-

Upon completion, quench the reaction by adding water.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined ether extracts with water to remove residual DMSO, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to yield the crude product.

-

Wash the solid product with hexane to afford pure this compound as a white solid.

Quantitative Data: A reported synthesis following a similar procedure afforded this compound in an 86% yield (4.5 g).[1]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ = 8.14 (d, J = 8.4 Hz, 2H, aromatic), 7.44 (d, J = 8.1 Hz, 2H, aromatic), 4.45 (s, 2H, -CH₂-N₃).[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between this compound and a terminal alkyne. The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

References

4-(Azidomethyl)benzoic Acid: A Technical Guide to its Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azidomethyl)benzoic acid has emerged as a critical bifunctional linker molecule in the field of bioconjugation and drug development. Its unique structure, featuring a terminal azide (B81097) group and a carboxylic acid moiety, allows for versatile and efficient conjugation of diverse molecular entities through orthogonal chemical strategies. This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of this compound, with a particular focus on its role in "click chemistry" for the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. Detailed experimental protocols and characterization data are presented to facilitate its practical implementation in the laboratory.

Introduction

The advent of click chemistry has revolutionized the field of drug discovery, offering a powerful toolkit for the rapid and reliable assembly of complex molecular architectures.[1] Central to this methodology is the use of bioorthogonal functional groups that react selectively with one another under mild, aqueous conditions. This compound is a prime example of a heterobifunctional linker that embodies the principles of click chemistry.[1] The azide group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the carboxylic acid provides a convenient point of attachment to amines on proteins, polymers, or other carrier molecules.[1][2] This dual functionality makes it an invaluable tool for the development of targeted drug delivery systems, diagnostic probes, and other advanced biomaterials.[2][3][4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction. The most common route involves the azidation of a 4-(halomethyl)benzoic acid derivative.

General Synthesis Scheme

The overall synthetic transformation can be depicted as follows:

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods.[6] Researchers should consult specific literature for optimization and safety precautions.

Materials:

-

4-(Bromomethyl)benzoic acid

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or a mixture of Ethanol (B145695) (EtOH) and Water

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid in DMF (or a 4:1 mixture of DMF/water).

-

Add sodium azide (typically 1.1 to 1.5 molar equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1 to 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

Once the reaction is complete, pour the mixture into water and acidify to a pH of approximately 2-3 with 1M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization, typically from a mixture of ethanol and water, to yield pure this compound as a white solid.[8]

Physicochemical and Spectroscopic Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

| Property | Data | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [9] |

| Molecular Weight | 177.16 g/mol | [9] |

| CAS Number | 79584-03-5 | [1][10] |

| Appearance | White to off-white solid | |

| Melting Point | 78.0–79.0°C (recrystallized from hexane) | [11] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 - 8.13 (m, 2H), 7.47 (d, J = 8.2 Hz, 2H), 4.47 (s, 2H) | [7] |

| ¹³C NMR | Spectra available in public databases | [9] |

| Mass Spectrometry (GC-MS) | Spectra available in public databases | [9] |

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile linker for the conjugation of small molecule drugs to larger biomolecules, such as antibodies, to form Antibody-Drug Conjugates (ADCs).[1]

Workflow for ADC Synthesis

The general workflow for constructing an ADC using this compound involves a two-step process: activation of the carboxylic acid and subsequent click chemistry.

Detailed Protocol for Bioconjugation

This protocol outlines a general procedure for conjugating an alkyne-modified molecule to a protein using this compound as a linker.[12]

Part A: Activation of this compound and Conjugation to Protein

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add EDC (e.g., 1.5 equivalents) and NHS (e.g., 1.5 equivalents) to the solution to activate the carboxylic acid.

-

Allow the activation reaction to proceed at room temperature for 15-30 minutes.

-

Add the activated linker solution dropwise to the protein solution with gentle stirring. The molar ratio of linker to protein should be optimized for the desired degree of labeling.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Remove the excess, unreacted linker and coupling reagents by dialysis or size-exclusion chromatography.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-modified protein from Part A

-

Alkyne-modified payload (e.g., drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

Procedure:

-

To the solution of the azide-modified protein, add the alkyne-modified payload.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄ in water.

-

Add the sodium ascorbate solution to the protein-payload mixture, followed by the addition of the CuSO₄ solution to initiate the click reaction.

-

Allow the reaction to proceed for 1-4 hours at room temperature.

-

The final antibody-drug conjugate can be purified using techniques such as size-exclusion chromatography to remove the catalyst and any unreacted payload.

Conclusion

This compound is a highly valuable and versatile bifunctional linker that has found widespread application in drug discovery and development. Its straightforward synthesis, well-characterized properties, and compatibility with robust click chemistry protocols make it an essential tool for researchers aiming to construct precisely defined bioconjugates. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in a variety of research and development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. preprints.org [preprints.org]

- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound | 79584-03-5 [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

The Versatility of 4-(Azidomethyl)benzoic Acid in Basic Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azidomethyl)benzoic acid is a versatile bifunctional molecule that has become an invaluable tool in the field of chemical biology and drug development. Its structure, featuring a reactive azide (B81097) group and a modifiable carboxylic acid handle, allows for its seamless integration into a variety of bioconjugation strategies. This guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in the laboratory.

The primary utility of this compound lies in its azide functionality, which readily participates in highly efficient and bioorthogonal "click chemistry" reactions. Specifically, it can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1]. These reactions are characterized by their high specificity, quantitative yields, and compatibility with complex biological media, making them ideal for labeling and modifying biomolecules such as proteins, nucleic acids, and lipids[1]. The carboxylic acid group provides a convenient point of attachment for other molecules of interest, often activated as an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins[2].

This guide will delve into the practical applications of this compound, including its use in the construction of antibody-drug conjugates (ADCs), the functionalization of biomaterial surfaces, and its role as a molecular probe for studying biological systems.

Core Applications and Methodologies

Bioconjugation and the Development of Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the construction of ADCs, which are targeted therapeutic agents designed to deliver a potent cytotoxic drug specifically to cancer cells. In this context, the molecule acts as a linker, connecting the antibody to the drug.

Experimental Workflow:

The general workflow for developing an ADC using this compound involves a two-step process:

-

Antibody Modification: The carboxylic acid group of this compound is first activated, typically as an NHS ester, and then reacted with the primary amine groups of lysine residues on the surface of a monoclonal antibody.

-

Drug Conjugation: The azide-modified antibody is then conjugated to an alkyne-functionalized cytotoxic drug via a click chemistry reaction (CuAAC).

Detailed Experimental Protocol: Synthesis of an ADC via CuAAC

This protocol is a generalized procedure and may require optimization for specific antibodies and drugs.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Alkyne-modified cytotoxic drug

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Dimethylformamide (DMF)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Activation of this compound:

-

Dissolve this compound in DMF.

-

In a separate tube, dissolve EDC (5 molar equivalents to the linker) and NHS (5 molar equivalents to the linker) in DMF.

-

Add the EDC/NHS solution to the linker solution and incubate for 15 minutes at room temperature to activate the carboxylic acid[2].

-

-

Conjugation to the Antibody:

-

Click Chemistry Reaction:

-

Prepare a stock solution of the alkyne-modified drug in DMF.

-

To the azide-modified antibody solution, add the alkyne-drug (5 molar equivalents per linker)[2].

-

Prepare a fresh solution of copper(II) sulfate (10 molar equivalents per linker) and sodium ascorbate (50 molar equivalents per linker) in water[2].

-

Add the copper/ascorbate solution to the antibody mixture to initiate the click reaction[2].

-

Incubate for 1 hour at room temperature[2].

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug and catalyst[2].

-

Quantitative Data:

The efficiency of each step is crucial for the successful synthesis of a homogeneous ADC. The following table summarizes typical yields for the synthesis of 4-azidomethyl-N-succinimidyl benzoate, a common activated form of the linker.

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Azide Formation | 4-chloromethyl benzoic acid, NaN₃, EtOH, reflux, 18h | 94% | [3] |

| NHS Ester Formation | Azide intermediate, TSTU, Et₃N, DMF, 1h | 69% | [3] |

| NHS Ester Formation (Alternative) | Azide intermediate, NHS, HBTU, Et₃N, DMF | 98% | [3] |

Surface Functionalization of Biomaterials

This compound is also employed to modify the surfaces of biomaterials, enabling the immobilization of biomolecules for applications in diagnostics, tissue engineering, and drug delivery[2][4]. The carboxylic acid group can be used to attach the linker to an amine-functionalized surface, while the azide group is then available for the "clicking" of alkyne-modified biomolecules.

Experimental Workflow:

Detailed Experimental Protocol: Immobilization of a Peptide onto a Surface

This protocol outlines a general procedure for immobilizing an alkyne-containing peptide onto an amine-functionalized surface.

Materials:

-

Amine-functionalized substrate (e.g., aminosilanized glass slide)

-

This compound

-

EDC and NHS

-

Alkyne-modified peptide

-

Copper(II) sulfate and sodium ascorbate

-

Reaction buffer (e.g., PBS)

-

DMF

Procedure:

-

Activation of the Linker:

-

Activate the carboxylic acid of this compound with EDC and NHS in DMF as described previously.

-

-

Surface Functionalization with the Linker:

-

Peptide Immobilization:

-

Wash the linker-modified surface with deionized water and reaction buffer.

-

Prepare a solution of the alkyne-peptide in the reaction buffer.

-

Immerse the surface in the peptide solution.

-

Prepare a fresh solution of copper(II) sulfate and sodium ascorbate and add it to the peptide solution[2].

-

Incubate for 2-4 hours at room temperature with gentle agitation[2].

-

Wash the surface extensively to remove non-covalently bound peptide.

-

Probing Molecular Interactions

While this compound is not directly involved in signaling pathways, its derivatives are instrumental in creating molecular probes to study these pathways. For instance, a derivative, 3-azido-5-(azidomethyl)benzoic acid, can be used in photoaffinity labeling to identify binding partners of a bioactive compound.

Logical Relationship for Target Identification:

This approach allows for the covalent capture of target proteins, which can then be identified using mass spectrometry, providing valuable insights into the mechanism of action of a drug or bioactive molecule.

Conclusion

This compound is a powerful and versatile chemical tool with broad applications in basic and applied research. Its dual functionality enables the straightforward and efficient conjugation of diverse molecular entities, facilitating the development of sophisticated bioconjugates, the functionalization of materials, and the exploration of complex biological processes. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to harness the potential of this valuable molecule in their own investigations. As the fields of chemical biology and drug discovery continue to evolve, the utility of well-designed molecular linkers like this compound will undoubtedly continue to expand.

References

Methodological & Application

Bioconjugation Using 4-(Azidomethyl)benzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azidomethyl)benzoic acid is a versatile bifunctional linker molecule widely employed in bioconjugation. Its structure features a carboxylic acid and an azide (B81097) group, enabling the covalent attachment of this linker to biomolecules and subsequent "click" chemistry reactions. The carboxylic acid can be readily activated to form a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of proteins. The azide group serves as a handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These bioorthogonal reactions allow for the precise attachment of a wide variety of molecules, including therapeutic agents, imaging probes, and other labels, to the target biomolecule. This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation workflows, with a focus on the development of antibody-drug conjugates (ADCs).

Data Presentation

The following tables summarize key quantitative data related to the synthesis and application of this compound in bioconjugation.

| Parameter | Value | Reference |

| Yield of this compound from 4-(Chloromethyl)benzoic acid | 94% | [2] |

| Yield of this compound NHS ester from this compound | 69% | [2] |

Table 1: Synthesis Yields of this compound and its NHS Ester.

| Parameter | Value | Method | Reference |

| Drug-to-Antibody Ratio (DAR) | ~4 | Reversed-phase HPLC | [1] |

| Conjugation Efficiency | Near complete | Reversed-phase HPLC | [1] |

Table 2: Characterization of a Site-Specific Antibody-Drug Conjugate (ADC) using a 4-(Azidomethyl)phenylalanine analog.

Mandatory Visualization

Experimental Workflow for ADC Synthesis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway of ADC Action

Caption: General signaling pathway of ADC-mediated cell killing.

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of the carboxylic acid group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, preparing it for conjugation to primary amines on a biomolecule.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vial

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean, dry reaction vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

-

Add 1.2 equivalents of NHS to the solution.

-

Add 1.2 equivalents of DCC or EDC to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, or overnight at 4°C.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Centrifuge the reaction mixture to pellet the DCU and carefully transfer the supernatant containing the activated NHS ester to a fresh tube.

-

The resulting this compound-NHS ester solution is now ready for conjugation to the protein.

Protocol 2: Conjugation of this compound-NHS Ester to an Antibody

This protocol details the conjugation of the activated linker to an antibody via reaction with primary amines on lysine residues.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound-NHS ester solution (from Protocol 1)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Add a 10-20 fold molar excess of the this compound-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Remove the excess, unreacted linker and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Determine the concentration of the azide-modified antibody using a protein assay (e.g., BCA assay).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Formation

This protocol describes the conjugation of an azide-modified antibody to a dibenzocyclooctyne (DBCO)-functionalized payload.

Materials:

-

Azide-modified antibody (from Protocol 2)

-

DBCO-functionalized payload (e.g., DBCO-drug conjugate)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

-

In a reaction tube, combine the azide-modified antibody and the DBCO-functionalized payload in the reaction buffer. A molar excess of the DBCO-payload (typically 1.5 to 5-fold over the antibody) is recommended.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or reversed-phase HPLC.

-

Once the reaction is complete, purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or another suitable purification method.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using techniques such as UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.[3]

References

Application Notes and Protocols for Protein Labeling with 4-(Azidomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(Azidomethyl)benzoic acid for the versatile labeling of proteins. This bifunctional linker serves as a powerful tool for introducing an azide (B81097) moiety onto a protein of interest, enabling subsequent bioorthogonal conjugation through "click chemistry." The protocols detailed below cover the activation of the linker, its covalent attachment to proteins, and the subsequent click chemistry reactions for downstream applications such as the attachment of fluorescent dyes, biotin (B1667282) tags, or drug molecules.

Data Presentation

Successful protein labeling with this compound requires careful optimization of reaction conditions. The following table summarizes key quantitative parameters that should be determined experimentally to characterize the conjugation efficiency.

| Parameter | Description | Typical Range | Method of Determination |

| Degree of Labeling (DoL) | The average number of linker molecules conjugated per protein molecule. | 1 - 10 | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS) |

| Labeling Efficiency (%) | The percentage of the initial linker that is covalently attached to the protein. | 30 - 80% | UV-Vis Spectroscopy by quantifying unreacted linker in the supernatant after protein purification. |

| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration measurement (e.g., Bradford or BCA assay).[1] |

| Click Reaction Efficiency (%) | The percentage of azide groups on the labeled protein that react with the alkyne-probe. | > 90% | Gel-based fluorescence scanning (for fluorescent probes), or densitometry on a Western blot (for biotin probes).[1] |

Experimental Protocols

Herein, we provide detailed methodologies for the key experiments involved in protein labeling with this compound.

Part 1: Activation of this compound with NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, rendering it reactive towards primary amines on proteins.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vial

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean, dry reaction vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

-

Add 1.2 equivalents of NHS to the solution.

-

Add 1.2 equivalents of EDC to the solution.

-

Stir the reaction at room temperature for 4-6 hours, or overnight at 4°C.[1]

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Centrifuge the reaction mixture to pellet the DCU and carefully transfer the supernatant containing the activated NHS ester to a fresh tube.[1]

-

The resulting this compound-NHS ester solution is now ready for conjugation to the protein. It is recommended to use the activated ester immediately.[1]

Part 2: Conjugation of Activated Linker to Target Protein

This protocol details the reaction of the this compound-NHS ester with primary amines (e.g., lysine (B10760008) residues) on the target protein.

Materials:

-

Target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) pH 7.4-8.5, free of primary amines like Tris).[2]